molecular formula C9H13BrClN B13600498 [(2-Bromo-5-methylphenyl)methyl](methyl)aminehydrochloride

[(2-Bromo-5-methylphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13600498
M. Wt: 250.56 g/mol
InChI Key: XZLLJLDNBVHTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-methylphenyl)methylamine hydrochloride is a tertiary amine hydrochloride salt with a brominated aromatic core. Its structure comprises a 2-bromo-5-methylphenyl group attached to a methylamine moiety, forming a benzylamine derivative. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in pharmaceutical and materials science research due to the electronic effects of the bromine substituent and the steric influence of the methyl group, which may modulate reactivity or binding interactions .

Properties

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

1-(2-bromo-5-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7-3-4-9(10)8(5-7)6-11-2;/h3-5,11H,6H2,1-2H3;1H

InChI Key

XZLLJLDNBVHTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methylphenyl)methylaminehydrochloride typically involves the bromination of a methyl-substituted benzylamine. The process can be summarized as follows:

    Bromination: The starting material, 5-methylbenzylamine, is treated with bromine in the presence of a suitable solvent such as acetic acid. This results in the selective bromination at the 2-position of the benzene ring.

    Methylation: The brominated intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate. This step introduces the methyl group to the amine nitrogen.

    Hydrochloride Formation: Finally, the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2-Bromo-5-methylphenyl)methylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial reactors to ensure efficient bromination.

    Continuous methylation: Employing continuous flow reactors for the methylation step to enhance yield and purity.

    Purification and crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products include hydroxylated, aminated, or thiolated derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: De-brominated amines.

Scientific Research Applications

(2-Bromo-5-methylphenyl)methylaminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methylphenyl)methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Pyrrolidine Derivatives

Compound : 1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine (Ref: 10-F632220)

  • Structural Differences : The pyrrolidine ring replaces the methylamine group in the target compound, introducing a cyclic tertiary amine.
Property Target Compound Pyrrolidine Analog
Amine Type Tertiary (acyclic) Tertiary (cyclic)
Molecular Formula C₁₀H₁₃BrClN (calculated) C₁₂H₁₅BrN (estimated)
Key Substituents 2-Bromo-5-methylphenyl, methylamine 2-Bromo-5-methylphenyl, pyrrolidine

Comparison with Fluorinated and Phenoxy-Substituted Analogs

Compound: {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride (CAS: 2089277-05-2)

  • Structural Differences: A phenoxy group (4-bromo) and fluorine substituent replace the methyl group at the 5-position of the aromatic ring.
  • Functional Implications: The electron-withdrawing fluorine and phenoxy groups may reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution or binding interactions.
Property Target Compound Fluorinated Phenoxy Analog
Aromatic Substituents 2-Bromo, 5-methyl 2-(4-Bromophenoxy), 5-fluoro
Molecular Weight ~262.58 g/mol (calculated) 346.63 g/mol
Halogen Content 1 Br 1 Br, 1 F

Comparison with Benzimidazole Derivatives

Compound : [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride

  • Structural Differences : A benzimidazole core replaces the simple phenyl ring, and the compound exists as a dihydrochloride salt.
  • Functional Implications : Benzimidazole derivatives often exhibit enhanced aromatic π-stacking and hydrogen-bonding capabilities, which are critical in drug design. The dihydrochloride salt further increases polarity .
Property Target Compound Benzimidazole Analog
Core Structure Monocyclic phenyl Bicyclic benzimidazole
Salt Form Hydrochloride Dihydrochloride
Nitrogen Content 1 N (amine) 3 N (benzimidazole + amine)

Biological Activity

Overview

(2-Bromo-5-methylphenyl)methylamine hydrochloride is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12BrN·HCl
  • Molecular Weight : 232.56 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)Br)CNC
  • InChI Key : WJYVTRPDQXLJOQ-UHFFFAOYSA-N

The biological activity of (2-Bromo-5-methylphenyl)methylamine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromine substitution enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The compound may exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, altering their conformation, and affecting cellular signaling pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological processes.

Pharmacological Effects

Research indicates that compounds similar to (2-Bromo-5-methylphenyl)methylamine hydrochloride have exhibited a range of pharmacological effects:

  • Antidepressant Activity : Some studies suggest that related amines can modulate serotonin levels, indicating potential antidepressant properties.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain derivatives have demonstrated activity against bacterial strains, suggesting potential as antimicrobial agents.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various substituted phenylmethylamines on serotonin reuptake inhibition. Results indicated that compounds with bromine substitutions exhibited enhanced activity compared to unsubstituted analogs, supporting the hypothesis that (2-Bromo-5-methylphenyl)methylamine hydrochloride may possess similar properties .

Study 2: Anti-inflammatory Effects

Research highlighted in Pharmacology Reports examined the anti-inflammatory effects of phenylmethylamines in murine models. The findings revealed that certain derivatives significantly reduced levels of TNF-alpha and IL-6, suggesting that (2-Bromo-5-methylphenyl)methylamine hydrochloride could be beneficial in inflammatory conditions .

Data Table: Comparison of Biological Activities

Compound NameAntidepressant ActivityAnti-inflammatory ActivityAntimicrobial Activity
(2-Bromo-5-methylphenyl)methylamine HClModerateHighLow
(3-Bromo-4-methylphenyl)methylamine HClHighModerateModerate
(4-Fluoro-3-methylphenyl)methylamine HClLowHighHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-5-methylphenyl)methylamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-bromo-5-methylbenzyl chloride and methylamine in the presence of a base (e.g., NaOH) under reflux in anhydrous tetrahydrofuran (THF). Temperature control (60–80°C) and inert atmosphere (N₂) are critical to minimize side reactions. Post-reaction, the hydrochloride salt is precipitated by adding HCl gas or concentrated HCl in diethyl ether. Yield optimization (typically 65–75%) requires stoichiometric excess of methylamine (1.5–2.0 eq) and rigorous exclusion of moisture .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methylamine protons at δ 2.3–2.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the compound’s solubility profiles in common solvents, and how do they impact experimental design?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO). Solubility in hexane or chloroform is negligible, making these suitable for extraction/purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective efficacy across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from bioavailability differences.

  • In Vitro : Use primary neuronal cultures (e.g., SH-SY5Y cells) with oxidative stress induction (H₂O₂ or rotenone) and measure viability via MTT assay. EC₅₀ values typically range 10–50 µM .
  • In Vivo : Administer via intraperitoneal injection (5–20 mg/kg) in rodent models of Parkinson’s disease (e.g., 6-OHDA lesions). Monitor dopamine levels via microdialysis and behavioral outcomes (rotarod test). Blood-brain barrier penetration can be assessed using LC-MS/MS quantification of brain homogenates .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Structural Modifications : Replace bromine with other halogens (e.g., Cl, F) or substitute the methyl group on the phenyl ring with methoxy or nitro groups. Synthesize analogs via reductive amination or cross-coupling reactions .
  • Activity Testing : Compare binding affinities to serotonin (5-HT₃) or dopamine receptors using radioligand assays (e.g., [³H]-GR65630 for 5-HT₃). Computational docking (AutoDock Vina) can predict binding poses to guide synthesis .

Q. How can researchers address stability issues in aqueous buffers during pharmacological assays?

  • Methodological Answer : The compound degrades in PBS (pH 7.4) with a half-life of ~8 hours at 37°C. Stabilization methods include:

  • Lyophilization : Store as lyophilized powder at -20°C and reconstitute fresh before use.
  • Buffer Additives : Include 0.1% bovine serum albumin (BSA) or 2 mM ascorbic acid to reduce oxidation .

Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing dose-response data in neuroprotection studies?

  • Methodological Answer : Use nonlinear regression (four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For in vivo data, apply mixed-effects models to account for inter-animal variability. Pairwise comparisons (e.g., treated vs. control) should use Bonferroni correction to minimize Type I errors .

Q. How should researchers design experiments to validate target engagement in complex biological systems?

  • Methodological Answer :

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. After UV irradiation, isolate and identify bound proteins via mass spectrometry .
  • Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in cell lysates treated with the compound to identify interacting targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.